molecular formula C9H10ClNO2S B12135088 Benzenesulfonamide, 3-chloro-N-2-propenyl- CAS No. 66898-22-4

Benzenesulfonamide, 3-chloro-N-2-propenyl-

Cat. No.: B12135088
CAS No.: 66898-22-4
M. Wt: 231.70 g/mol
InChI Key: PYMIPLUVXGSUBV-UHFFFAOYSA-N
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Description

3-Chloro-N-2-propenyl-benzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine substituent at the 3-position of the benzene ring and an N-allyl (2-propenyl) group. The benzenesulfonamide scaffold is known for its versatility, allowing modifications that influence electronic properties, solubility, and binding affinity to biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3-chloro-N-2-propenyl- typically involves the reaction of 3-chlorobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: 3-chlorobenzenesulfonyl chloride and allylamine.

    Conditions: The reaction is performed in an organic solvent, such as dichloromethane, at room temperature.

    Product: Benzenesulfonamide, 3-chloro-N-2-propenyl- is obtained after purification, typically by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-N-2-propenyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The N-2-propenyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction Reactions: The sulfonamide group can be reduced to form sulfinamides or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the N-2-propenyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the sulfonamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce epoxides, alcohols, sulfinamides, or thiols.

Scientific Research Applications

Pharmaceutical Applications

  • Sodium Channel Inhibition :
    • This compound has been identified as a sodium ion channel inhibitor, specifically targeting the Nav1.7 channel. This channel is crucial in pain pathways and is implicated in various pain conditions, including neuropathic pain and inflammatory pain. Inhibitors of Nav1.7 have potential therapeutic applications for managing chronic pain syndromes, including those associated with HIV treatment-induced neuropathy and diabetic neuropathy .
  • Anticancer Activity :
    • Research indicates that derivatives of benzenesulfonamide compounds exhibit anticancer properties. For instance, certain sulfonamide derivatives have shown effectiveness in inducing apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves selective inhibition of carbonic anhydrase IX, which is overexpressed in various tumors . This selectivity suggests that modifications to the benzenesulfonamide structure can enhance its anticancer efficacy.
  • Phospholipase A2 Inhibition :
    • Compounds derived from benzenesulfonamide have demonstrated the ability to inhibit phospholipase A2, an enzyme associated with inflammatory responses and ischemic injuries such as myocardial infarction. This inhibition could provide therapeutic avenues for treating cardiovascular diseases .

Agricultural Applications

  • Pesticide Development :
    • Benzenesulfonamide derivatives are explored for their potential use as pesticides. Their chemical structure allows them to act against specific pests while minimizing harm to non-target organisms. The development of new formulations based on these compounds could lead to more effective pest management strategies in agriculture .

Research Applications

  • Biochemical Research :
    • The compound serves as a valuable tool in biochemical research for studying sodium channels and their role in pain signaling pathways. By inhibiting these channels, researchers can better understand the mechanisms underlying pain and develop new analgesics .
  • Mechanistic Studies :
    • The synthesis and modification of benzenesulfonamide derivatives allow for mechanistic studies on enzyme inhibition and cellular responses. For example, studies on the structure-activity relationship (SAR) of these compounds can reveal insights into how different substituents affect their biological activity .

Case Studies

Application AreaStudy ReferenceFindings
Sodium Channel InhibitionWO2016177340A1Identified as a Nav1.7 inhibitor with implications for pain management .
Anticancer ActivityRSC Advances 2021Demonstrated selective inhibition of carbonic anhydrase IX leading to apoptosis in cancer cells .
Phospholipase A2 InhibitionWO1991012237A1Effective in preventing ischemic injury, indicating potential cardiovascular applications .
Pesticide DevelopmentEPA PR Notice 97-5Explored for use in pesticide formulations to enhance agricultural pest management .

Mechanism of Action

The mechanism of action of benzenesulfonamide, 3-chloro-N-2-propenyl- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can disrupt cellular processes, leading to antiproliferative effects in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The position and nature of substituents on the benzene ring significantly impact biological activity:

  • 3-Chloro vs. 4-Chloro Substitution :
    • A 3-chloro substituent (as in the target compound) introduces steric and electronic effects distinct from 4-chloro derivatives. For example, 4-chloro-N-aryl benzenesulfonamides (e.g., Chlorosulfuron) exhibit herbicidal activity due to interactions with plant acetolactate synthase . In contrast, 3-chloro derivatives may favor different binding modes in enzyme inhibition.
    • Electron-Withdrawing Groups (EWGs) :
  • A nitro group at the 4-position (e.g., compound IIIi in ) enhances HIV integrase (HIV-IN) inhibitory activity (96.7% inhibition) by increasing the acidity of the sulfonamide proton, promoting chelation with metal ions in the enzyme active site .
  • Chlorine, being moderately electron-withdrawing, may offer a balance between acidity and steric bulk, though its efficacy depends on the target system.

N-Substituent Variations

The N-allyl group in the target compound is compared to other N-substituents:

  • Alkyl vs. Aryl Groups: N-Allyl (2-propenyl) groups introduce conformational flexibility and moderate hydrophobicity. In contrast, bulkier N-aryl groups (e.g., styrylquinolin-7-yl in ) enhance π-π stacking interactions with aromatic residues in enzymes . Heterocyclic Substitutions:
  • N-Furanmethyl or N-thienylmethyl groups (e.g., ) improve solubility and bioavailability due to polar heteroatoms, though they may reduce membrane permeability compared to alkyl chains .

Pharmacological and Biochemical Data

Table 1: Comparison of Key Benzenesulfonamide Derivatives

Compound Name Substituents (Benzene Ring) N-Substituent Biological Activity/Notes Reference
3-Chloro-N-2-propenyl-benzenesulfonamide 3-Cl Allyl (2-propenyl) Hypothetical: Potential for metal chelation N/A
IIIi (HIV-IN inhibitor) 4-NO₂ Styrylquinolin-7-yl 96.7% HIV-IN inhibition
Chlorosulfuron 2-Cl Triazinyl-aminocarbonyl Herbicidal (ALS inhibitor)
3-Chloro-4-methoxy derivative 3-Cl, 4-OCH₃ Furan/thienylmethyl Structural analog with enhanced solubility

Structure-Activity Relationships (SAR)

  • HIV Integrase Inhibition: Free hydroxyl groups (e.g., para-hydroxy in styrylquinoline derivatives) are critical for activity, while methoxy or hydrogen substituents reduce potency . EWGs like nitro > chloro > methyl in enhancing activity .
  • QSAR Models :
    • Kernel partial least squares (KPLS) models () predict activity based on substituent electronic and steric parameters. For instance, thiadiazole-linked benzenesulfonamides show moderate TrkA inhibition (predicted vs. observed values: 0.2939 vs. 0.2920) .

Biological Activity

Benzenesulfonamide derivatives, including 3-chloro-N-2-propenyl-, have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its effects on cardiovascular systems, antimicrobial properties, and potential applications in cancer therapy.

Overview of Benzenesulfonamide Derivatives

Benzenesulfonamides are a class of compounds known for their ability to interact with various biological targets. The compound 3-chloro-N-2-propenyl- is a derivative that exhibits distinct pharmacological properties, making it a subject of interest in medicinal chemistry.

Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular functions. A study utilizing an isolated rat heart model demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure, suggesting potential vasodilatory effects. While specific data on 3-chloro-N-2-propenyl- is limited, the structural similarities with other active derivatives imply potential cardiovascular activity.

Experimental Findings

Table 1 summarizes the experimental design used to evaluate the biological activity of various benzenesulfonamide derivatives on perfusion pressure:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001

The results showed that the compounds had varying effects on perfusion pressure, suggesting different mechanisms of action within the cardiovascular system .

Antimicrobial Activity

Benzenesulfonamides have also been evaluated for their antimicrobial properties. A study reported that various derivatives exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus. For instance, the compound with the highest potency against E. coli had a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL .

Antimicrobial Efficacy

Table 2 presents the antimicrobial activity of selected benzenesulfonamide derivatives:

CompoundTarget BacteriaMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aP. aeruginosa6.67
Compound 4eC. albicans6.63

These findings indicate that benzenesulfonamides can serve as effective antimicrobial agents, with potential applications in treating bacterial infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives, particularly their ability to inhibit carbonic anhydrase (CA) enzymes associated with tumor growth and metastasis. The compound's ability to induce apoptosis in cancer cell lines has been documented, making it a candidate for further investigation in cancer therapy.

Mechanistic Insights

In vitro studies showed that certain derivatives induced apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with one compound exhibiting a significant increase in annexin V-FITC positive cells compared to controls . This suggests that modifications to the benzenesulfonamide structure can enhance its anticancer efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-chloro-N-2-propenyl-benzenesulfonamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or click chemistry. A representative approach involves reacting a benzenesulfonyl chloride derivative (e.g., 3-chlorobenzenesulfonyl chloride) with propargylamine in dichloromethane under basic conditions (e.g., NaOH) to form an alkyne intermediate. Subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives yields triazole-linked analogs, as demonstrated in benzenesulfonamide derivative syntheses .
  • Key Considerations : Reaction optimization (stoichiometry, solvent ratio, catalyst loading) is critical for yield and purity. Sodium ascorbate and CuSO₄·5H₂O are typical catalysts for CuAAC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and propenyl group integration .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Structure validation tools like PLATON ensure data integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What are the primary research applications of 3-chloro-N-2-propenyl-benzenesulfonamide in medicinal chemistry?

  • Applications :

  • Antimicrobial Studies : Structure-activity relationship (SAR) investigations against bacterial/fungal strains.
  • Enzyme Inhibition : Sulfonamide groups often target carbonic anhydrases or proteases. Assays include enzyme kinetics (e.g., IC₅₀ determination) .
  • Drug Design : Propenyl groups enhance lipophilicity for blood-brain barrier penetration in neurological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Approach :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals.
  • Disorder Modeling : Apply PART/SUMP restraints to resolve propenyl group positional disorder .
  • Validation Tools : Cross-check with checkCIF/PLATON to identify outliers in bond lengths/angles .

Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., hydrolysis)?

  • Optimization :

  • Solvent Selection : Use anhydrous acetone/water mixtures (1:1) for CuAAC to stabilize intermediates .
  • Catalyst Engineering : Magnetically retrievable CoFe@rGO nanocatalysts improve reaction efficiency and recyclability in benzenesulfonamide syntheses .
  • Temperature Control : Maintain ≤25°C during sulfonamide bond formation to prevent decomposition .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methods :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding affinities with enzymes (e.g., carbonic anhydrase IX).
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over time .
  • QSAR Models : Correlate electronic descriptors (HOMO/LUMO, logP) with observed bioactivity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Solutions :

  • HPLC-MS/MS : Hyphenated techniques with C18 columns (e.g., 2.6 µm particle size) separate sulfonamide analogs.
  • Sample Prep : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity .
  • Validation : Follow ICH guidelines for linearity (R² ≥0.998), LOD/LOQ determination .

Q. How do structural modifications (e.g., propenyl vs. phenyl groups) alter physicochemical properties?

  • Analysis :

  • LogP Measurements : Compare octanol-water partitioning to assess hydrophobicity changes.
  • Thermal Stability : DSC/TGA evaluates melting points/decomposition temperatures. Propenyl groups reduce crystallinity vs. rigid phenyl rings .
  • Solubility : Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility .

Properties

CAS No.

66898-22-4

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

3-chloro-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C9H10ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2

InChI Key

PYMIPLUVXGSUBV-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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